molecular formula C5H2BrF2N B7889505 2-Bromo-4,5-difluoropyridine

2-Bromo-4,5-difluoropyridine

Cat. No.: B7889505
M. Wt: 193.98 g/mol
InChI Key: PPNCLKCCOACQRA-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity, which make it a valuable building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4,5-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to moderate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-difluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives, respectively.

    Reduction Reactions: The compound can be reduced to form 4,5-difluoropyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), and bases (e.g., NaH, K2CO3).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products:

    Substitution Reactions: Substituted pyridines with various functional groups.

    Coupling Reactions: Biaryl and styrene derivatives.

    Reduction Reactions: 4,5-difluoropyridine.

Scientific Research Applications

2-Bromo-4,5-difluoropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas, including oncology and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluoropyridine is primarily based on its ability to undergo various chemical transformations. The bromine and fluorine atoms on the pyridine ring influence the compound’s reactivity and interaction with other molecules. The electron-withdrawing nature of the fluorine atoms reduces the basicity of the pyridine ring, making it less reactive towards nucleophiles. The bromine atom, on the other hand, serves as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-3,5-difluoropyridine

Comparison: 2-Bromo-4,5-difluoropyridine is unique due to the presence of two fluorine atoms at the 4 and 5 positions of the pyridine ring. This structural feature imparts distinct electronic properties to the compound, influencing its reactivity and interactions. Compared to other similar compounds, this compound exhibits lower basicity and different reactivity patterns, making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-bromo-4,5-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCLKCCOACQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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